molecular formula C19H19N3O2S B2876263 N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851131-00-5

N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2876263
CAS No.: 851131-00-5
M. Wt: 353.44
InChI Key: IZEUVGHWAMCKOV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
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Biological Activity

N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features. The compound is characterized by a methoxyphenyl group and an imidazole moiety, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O2SC_{19}H_{19}N_{3}O_{2}S with a molecular weight of 353.44 g/mol. The compound features a sulfenamide linkage, which is critical for its biological activity.

PropertyValue
Molecular FormulaC19H19N3O2S
Molecular Weight353.44 g/mol
LogP4.7773
Polar Surface Area43.211 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.

Enzyme Inhibition

Research has shown that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. The IC50 values for these activities suggest a promising potential for treating conditions like Alzheimer's disease and renal disorders:

EnzymeIC50 Value (µM)
Acetylcholinesterase (AChE)2.14 ± 0.003
Urease1.21 ± 0.005

Case Studies

In a series of experiments, the compound was tested in vitro for its effectiveness against specific targets:

  • Acetylcholinesterase Inhibition : The compound demonstrated potent inhibition with an IC50 value significantly lower than standard inhibitors, suggesting it could be developed as a therapeutic agent for neurodegenerative diseases.
  • Antibacterial Screening : A study involving multiple bacterial strains revealed that the compound showed varying degrees of effectiveness, particularly against gram-positive bacteria, indicating its potential as an antibacterial agent.
  • Anticancer Activity : Initial findings suggest that this compound may induce apoptosis in cancer cell lines, warranting further investigation into its anticancer mechanisms.

Mechanistic Insights

The biological activity of this compound can be attributed to the presence of the imidazole ring, which has been associated with various pharmacological effects. The sulfenamide functionality enhances its interaction with biological macromolecules, facilitating enzyme inhibition and receptor binding.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-14-4-3-5-16(12-14)22-11-10-20-19(22)25-13-18(23)21-15-6-8-17(24-2)9-7-15/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEUVGHWAMCKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.